N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide
Description
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide is a pyrimidine-derived compound characterized by a substituted aromatic ring system. Its molecular formula is C₁₁H₂₀N₄O, with a pyrimidine core featuring a dimethylamino group at position 4, a methyl group at position 6, and a propionamide moiety attached via a methylene bridge at position 2. The dimethylamino group enhances solubility, while the methyl and propionamide substituents may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-5-11(16)12-7-9-13-8(2)6-10(14-9)15(3)4/h6H,5,7H2,1-4H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQYPSXTJXJKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=CC(=N1)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
- Antimicrobial Properties
- Neurological Applications
Biochemical Mechanisms
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects .
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, enhancing synaptic transmission and providing neuroprotective effects .
Data Table: Comparative Analysis of Similar Compounds
Case Studies
-
Study on Anticancer Efficacy :
- In vitro studies conducted on breast cancer cell lines showed that this compound significantly inhibited cell proliferation compared to control groups. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on available evidence and structural analogs:
Structural and Functional Comparison
Key Differences and Implications
Core Structure: The pyrimidine ring in the target compound enables aromatic π-π stacking and hydrogen bonding, advantageous for binding to enzymes or receptors. Piperidine derivatives are more commonly used as intermediates in synthesizing opioids or analgesics, whereas pyrimidines are prevalent in antiviral and anticancer agents.
The N-phenylpropionamide group in CAS 61086-18-8 introduces hydrophobicity, which may limit its application in aqueous formulations.
Synthetic Utility :
- CAS 61086-18-8 is explicitly labeled as a pharmaceutical intermediate, suggesting its role in multi-step synthesis. The target compound’s applications remain speculative but may involve direct biological activity due to its pyrimidine scaffold.
Research Findings and Data
Hypothesized Pharmacokinetic Properties
Limitations and Discrepancies
The provided evidence primarily details CAS 61086-18-8, a piperidine derivative structurally distinct from the target pyrimidine compound.
Biological Activity
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 218.25 g/mol. Its structure features a pyrimidine ring substituted with a dimethylamino group and a propionamide moiety, which enhances its reactivity and biological interactions.
Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. The compound's unique structure allows it to bind selectively to specific enzymes and receptors, modulating their activity and leading to various biological effects. Notably, it has shown potential as an inhibitor of cyclin-dependent kinase 5 (CDK5), which is crucial in neuronal development and cell cycle regulation.
Biological Activity
1. Anticancer Properties
this compound has been investigated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, it has shown effectiveness against various cancer cell lines in vitro, with IC50 values indicating significant potency .
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, although detailed studies are ongoing to elucidate these pathways .
Case Studies
Several studies have highlighted the biological activity of this compound:
Research Findings
Recent research has focused on optimizing the compound's structure to enhance its biological efficacy. Structure-activity relationship (SAR) studies have revealed that modifications to the pyrimidine ring can significantly affect binding affinity and potency against specific targets .
Q & A
Q. What are the optimal synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Preparation : Start with 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde, which is reacted with propionamide via reductive amination or direct coupling.
Coupling Reaction : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Optimization Tips :
- Maintain anhydrous conditions during coupling to prevent hydrolysis.
- Control temperature (0–5°C during activation, room temperature for reaction).
- Monitor progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1).
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 2.3–2.5 ppm (CH3 of propionamide), δ 3.0–3.2 ppm (N(CH3)2), δ 4.5–4.7 ppm (CH2 bridge) confirm connectivity .
- 13C NMR : Carbonyl signal at ~170 ppm verifies the amide bond.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% target).
- Mass Spectrometry (MS) : ESI-MS ([M+H]+ expected at m/z 266.2) confirms molecular weight .
Advanced Research Questions
Q. How does the electronic environment of the pyrimidine ring influence the reactivity and stability of this compound under varying pH conditions?
Methodological Answer:
- Electronic Effects : The dimethylamino group at C4 donates electron density via resonance, stabilizing the pyrimidine ring and enhancing nucleophilicity at the methylene bridge. This increases susceptibility to electrophilic attack (e.g., protonation in acidic media) .
- pH-Dependent Stability :
- Acidic Conditions (pH < 3) : Protonation of the pyrimidine nitrogen leads to ring opening or decomposition.
- Neutral/Alkaline Conditions (pH 7–9) : Compound remains stable; ideal for biological assays.
Experimental Validation :
- Conduct pH stability studies using UV-Vis spectroscopy (λmax ~270 nm) to monitor degradation kinetics .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets such as kinases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys/Arg) may form hydrogen bonds with the amide carbonyl .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy via MM-PBSA.
- QSAR Modeling : Coralate substituent effects (e.g., methyl vs. bromine at C6) with inhibitory activity using CoMFA or Random Forest algorithms .
Q. How can researchers resolve contradictions in biological activity data observed for this compound across different cell lines?
Methodological Answer:
- Hypothesis-Driven Testing :
- Cell Line Variability : Check expression levels of target enzymes (e.g., kinases) via Western blot.
- Metabolic Stability : Assess compound half-life in cell media using LC-MS/MS .
- Experimental Controls :
- Use isogenic cell lines to isolate genetic factors.
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Data Normalization : Express activity as % inhibition relative to vehicle and normalize to protein content (Bradford assay).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
